molecular formula C19H18N2O3 B6334101 Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 187344-21-4

Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B6334101
CAS No.: 187344-21-4
M. Wt: 322.4 g/mol
InChI Key: GJAUNMMEVUUHHI-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxybenzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methoxybenzyl hydrazine with ethyl acetoacetate, followed by cyclization and esterification to form the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, functionalized pyrazoles.

Scientific Research Applications

Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

    Methyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

    Methyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Contains a chlorobenzyl group instead of a methoxybenzyl group.

Uniqueness: Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxybenzyl group, which imparts specific electronic and steric properties

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-16-10-8-14(9-11-16)13-21-18(19(22)24-2)12-17(20-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAUNMMEVUUHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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